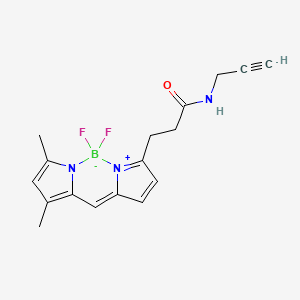
BETi-211
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BETi-211 is a novel selective BET bromodomain inhibitor.
Scientific Research Applications
1. BETi-211 and Cancer Therapeutics
BETi-211, a parental BET inhibitor compound, has been instrumental in cancer research, particularly in the study of BET protein degradation as a therapeutic strategy. It was less effective than its second-generation counterpart, BETd-246, in triple-negative breast cancer (TNBC) cells, but its role in BET protein inhibition laid the groundwork for developing more potent derivatives (Bai et al., 2017).
2. Epigenetic Modulation in Cancer
BETi-211, as a BET inhibitor, has been significant in exploring the epigenetic modulation of cancer. The inhibition of bromodomain and extraterminal domain proteins, which BETi-211 targets, has shown promise in preclinical models of various cancers, including multiple myeloma, acute myeloid leukemia, and TNBC. This has emphasized the potential of epigenetic therapies in oncology (Qi, 2014).
3. BET Proteins and Drug Resistance
Research involving BETi-211 has contributed to understanding drug resistance mechanisms in cancer therapies. Studies have shown that resistance to BET inhibitors, including BETi-211, can occur due to kinome reprogramming in ovarian cancer. This highlights the complexity of cancer treatment and the need for combination therapies or new therapeutic strategies (Kurimchak et al., 2016).
4. BET Inhibitors and Immune System Interplay
The interaction of BET inhibitors like BETi-211 with the immune system has been another area of exploration. BET inhibitors can regulate the expression of immune checkpoint ligands such as PD-L1, thus influencing the immune response in cancer therapy. This interaction offers potential therapeutic strategies combining BET inhibitors with immune checkpoint therapies (Hogg et al., 2017).
properties
CAS RN |
1995867-02-1 |
|---|---|
Product Name |
BETi-211 |
Molecular Formula |
C26H29N7O3 |
Molecular Weight |
487.564 |
IUPAC Name |
N-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-7-(3,5-dimethyl-4-isoxazolyl)-6-methoxy-2-(methoxymethyl)-9H-pyrimido[4,5-b]indol-4-amine |
InChI |
InChI=1S/C26H29N7O3/c1-6-33-22(11-18(31-33)15-7-8-15)30-26-24-16-10-20(35-5)17(23-13(2)32-36-14(23)3)9-19(16)27-25(24)28-21(29-26)12-34-4/h9-11,15H,6-8,12H2,1-5H3,(H2,27,28,29,30) |
InChI Key |
IOUPQJFKVLVXRQ-UHFFFAOYSA-N |
SMILES |
COCC1=NC(NC2=CC(C3CC3)=NN2CC)=C4C(NC5=C4C=C(OC)C(C6=C(C)ON=C6C)=C5)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BETi-211 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)
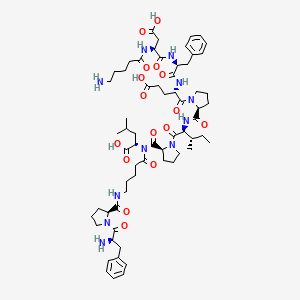
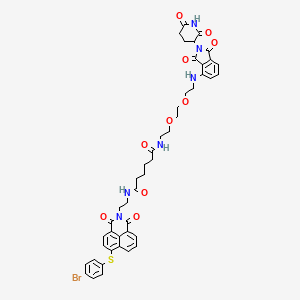
![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
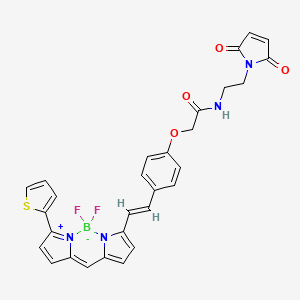
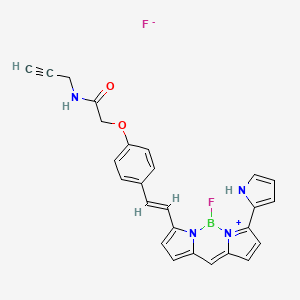
![(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B605987.png)
